(1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridin-2-yl)boronic acid
Description
Overview of Organoboron Compounds
Organoboron compounds constitute one of the most versatile and synthetically valuable classes of organometallic molecules in modern chemistry. These chemical entities combine boron and carbon atoms in various configurations, typically functioning as organic derivatives of borane (BH3). The fundamental properties that make organoboron compounds particularly useful stem from the unique electronic characteristics of boron itself. The carbon-boron bond exhibits low polarity, with electronegativity values of 2.55 for carbon and 2.04 for boron, creating a slightly nucleophilic carbon center.
Boron frequently forms electron-deficient compounds without achieving a complete octet configuration, such as in triorganoboranes. These compounds demonstrate strong electrophilic character while typically remaining too sterically hindered to undergo dimerization reactions. The electronic deficiency of boron enables electron donation from vinyl and aryl groups, which can impart partial double bond character to the carbon-boron bond. This electronic flexibility contributes significantly to the remarkable reactivity profile exhibited by organoboron compounds.
The most extensively studied class of organoboron compounds follows the formula BRnH3-n, where these derivatives serve as catalysts, reagents, and synthetic intermediates across numerous chemical transformations. Boronic acids, represented by the general formula RB(OH)2, occupy a particularly prominent position within this chemical family due to their exceptional utility in cross-coupling reactions. The structural framework of this compound exemplifies the sophisticated evolution of this compound class, incorporating multiple functional groups that enhance both synthetic versatility and chemical stability.
Significance of Pyrrolopyridine-Based Boronic Acids
Pyrrolopyridine-based boronic acids represent a specialized subset of organoboron compounds that combine the reactivity of boronic acid functionality with the pharmacologically relevant properties of fused heterocyclic systems. The pyrrolopyridine scaffold, containing both pyrrole and pyridine ring systems, has attracted considerable attention in medicinal chemistry due to its presence in numerous biologically active compounds. Pyrrole derivatives demonstrate extensive pharmacological activity across multiple therapeutic areas, contributing to the structure of drugs used for treating neurological disorders, inflammation, cardiovascular disease, and various other conditions.
The specific pyrrolo[2,3-b]pyridine core structure found in the target compound has been extensively investigated for its kinase inhibitory properties. Research has demonstrated that derivatives of this heterocyclic system exhibit significant inhibitory effects against various protein kinases, including insulin growth factor receptor, cyclin-dependent kinases, and aurora kinases. The incorporation of boronic acid functionality into this scaffold creates opportunities for both synthetic elaboration through cross-coupling reactions and potential biological activity through enzyme inhibition mechanisms.
The trimethylsilylethoxymethyl protecting group attached to the nitrogen atom of the pyrrolopyridine system serves multiple synthetic purposes. This protecting group strategy enables selective functionalization of other positions within the molecule while preventing unwanted side reactions at the nitrogen center. The silyl-based protection is particularly valuable due to its stability under basic conditions typically employed in boronic acid chemistry while remaining removable under mild acidic conditions when deprotection becomes necessary.
Compounds within this structural class have demonstrated utility in materials science applications, particularly in the development of covalent organic frameworks and advanced polymer systems. The combination of heteroaromatic character with boronic acid reactivity provides unique opportunities for creating extended conjugated systems through controlled polymerization and cross-linking reactions.
Historical Development and Discovery
The historical development of pyrrolopyridine-based boronic acids can be traced through the broader evolution of organoboron chemistry, which began with Edward Frankland's pioneering work in 1860. Frankland achieved the first reported preparation and isolation of a boronic acid through a two-stage synthetic process involving diethylzinc and triethyl borate, followed by air oxidation to yield ethylboronic acid. This foundational work established the basic principles that would later enable the development of increasingly sophisticated organoboron compounds.
The significance of boronic acids in synthetic chemistry became particularly apparent with the development of palladium-catalyzed cross-coupling reactions. The Suzuki reaction, first published in 1979 by Akira Suzuki, revolutionized organic synthesis by providing a reliable method for forming carbon-carbon bonds between boronic acids and organic halides. This breakthrough earned Suzuki, along with Richard Heck and Ei-ichi Negishi, the 2010 Nobel Prize in Chemistry for their contributions to noble metal catalysis in organic synthesis.
The specific development of pyrrolopyridine-based boronic acids emerged from the convergence of heterocyclic chemistry and organoboron synthesis techniques. Patent literature from the early 2000s documents the systematic exploration of pyrrolo[2,3-b]pyridine derivatives as kinase inhibitors, with particular focus on insulin growth factor receptor targeting. The incorporation of boronic acid functionality into these systems represented a strategic approach to creating compounds capable of both synthetic elaboration and biological activity.
The synthesis of this compound specifically reflects advances in protecting group chemistry that occurred during the 1990s and 2000s. The trimethylsilylethoxymethyl protecting group was developed as an improvement over earlier nitrogen-protecting strategies, offering enhanced stability and selectivity during multi-step synthetic sequences. The successful combination of this protecting group with boronic acid functionality represents a significant synthetic achievement that enables complex molecular constructions.
Chemical Nomenclature and Synonyms
The chemical nomenclature of this compound reflects the systematic naming conventions established by the International Union of Pure and Applied Chemistry. The complete systematic name describes each component of the molecular structure in a hierarchical manner, beginning with the core pyrrolopyridine system and proceeding through the various substituents and functional groups.
According to PubChem nomenclature databases, the compound is officially designated as [1-(2-trimethylsilylethoxymethyl)pyrrolo[2,3-b]pyridin-2-yl]boronic acid. This naming system clearly identifies the pyrrolo[2,3-b]pyridine core with its specific ring fusion pattern, the position of the boronic acid substituent at the 2-position, and the complete structure of the trimethylsilylethoxymethyl protecting group attached to the nitrogen atom.
Alternative naming conventions documented in chemical databases include several synonymous forms that maintain chemical accuracy while varying in stylistic presentation. These include "(1-{[2-(Trimethylsilyl)ethoxy]methyl}-1H-pyrrolo[2,3-b]pyridin-2-yl)boronic acid" and "Boronic acid, B-[1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrrolo[2,3-b]pyridin-2-yl]-". Each variation maintains the essential structural information while accommodating different formatting preferences used by various chemical databases and suppliers.
Properties
IUPAC Name |
[1-(2-trimethylsilylethoxymethyl)pyrrolo[2,3-b]pyridin-2-yl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21BN2O3Si/c1-20(2,3)8-7-19-10-16-12(14(17)18)9-11-5-4-6-15-13(11)16/h4-6,9,17-18H,7-8,10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQFVCHOOFJTJTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(N1COCC[Si](C)(C)C)N=CC=C2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21BN2O3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60737966 | |
| Record name | (1-{[2-(Trimethylsilyl)ethoxy]methyl}-1H-pyrrolo[2,3-b]pyridin-2-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60737966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1286776-82-6 | |
| Record name | (1-{[2-(Trimethylsilyl)ethoxy]methyl}-1H-pyrrolo[2,3-b]pyridin-2-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60737966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
Boronic acids and their derivatives are generally known for their ability to form stable covalent bonds with proteins, enzymes, and other biological targets, which can influence various biochemical processes.
Mode of Action
This compound is a boronic acid derivative, which is often used in Suzuki-Miyaura coupling reactions. In these reactions, the boronic acid acts as a nucleophile, forming a new carbon-carbon bond with an electrophilic organic group. This process involves the transmetalation of the organic group from boron to a transition metal catalyst, typically palladium.
Biochemical Pathways
The suzuki-miyaura coupling reactions in which this compound participates can lead to the formation of biologically active compounds. These compounds can then interact with various biochemical pathways, depending on their specific structures and properties.
Pharmacokinetics
The pharmacokinetic properties of boronic acid derivatives can be influenced by factors such as their lipophilicity, molecular size, and the presence of functional groups that can interact with biological membranes or proteins.
Result of Action
The products of the suzuki-miyaura coupling reactions in which this compound is involved can have various effects, depending on their specific structures and the biological targets they interact with.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the efficiency of the Suzuki-Miyaura coupling reactions in which this compound participates can be affected by factors such as temperature, pH, and the presence of certain catalysts.
Biological Activity
The compound (1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridin-2-yl)boronic acid (CAS No. 879132-48-6) is a boronic acid derivative of pyrrolo[2,3-b]pyridine. Its structure includes a trimethylsilyl group, which enhances its biological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes:
- Pyrrolo[2,3-b]pyridine core : Known for its role in various biological activities.
- Boronic acid functional group : Often involved in enzyme inhibition and drug design.
- Trimethylsilyl ether : This modification can affect solubility and bioavailability.
| Property | Value |
|---|---|
| Molecular Formula | C13H20N2O2Si |
| Molecular Weight | 264.4 g/mol |
| Purity | ≥ 97% |
| Storage Conditions | Sealed in dry, room temperature |
Mechanisms of Biological Activity
The biological activity of this compound primarily arises from its interaction with various biological targets:
- Enzyme Inhibition : The boronic acid moiety can reversibly bind to serine and cysteine residues in enzymes, affecting their activity. This property is particularly useful in designing inhibitors for proteases and kinases.
- Antiviral Activity : Preliminary studies suggest that derivatives of pyrrolo[2,3-b]pyridine exhibit antiviral properties. For instance, compounds with similar structures have shown effectiveness against viruses such as HIV and HSV-1 by inhibiting viral replication pathways .
- Anti-cancer Potential : The pyrrolo[2,3-b]pyridine scaffold has been associated with anti-cancer activity due to its ability to inhibit key signaling pathways in cancer cells. Research indicates that modifications to this scaffold can enhance selectivity towards cancer cell lines .
Case Studies
Several studies have highlighted the efficacy of pyrrolo[2,3-b]pyridine derivatives:
- Study on Antiviral Efficacy : A recent study demonstrated that a similar pyrrolo derivative exhibited an EC50 value of 0.2 nM against HIV strains with resistance mutations . This suggests that the compound may have significant antiviral potential.
- Inhibition of Kinases : Another research project focused on the synthesis of selective kinase inhibitors based on the pyrrolo[2,3-b]pyridine structure. These compounds showed IC50 values in the low nanomolar range against various kinases implicated in cancer .
Research Findings
Research has consistently shown that compounds similar to this compound possess diverse biological activities:
Table 2: Summary of Biological Activities
Scientific Research Applications
Synthetic Applications
-
Cross-Coupling Reactions
- Boronic acids are widely used in Suzuki-Miyaura coupling reactions, allowing for the formation of biaryl compounds. This compound can serve as a coupling partner to synthesize complex organic molecules, particularly in pharmaceutical research.
- Example : In the synthesis of novel pyridines, this boronic acid can react with aryl halides to produce substituted pyridines, which are essential in drug design.
-
Synthesis of Pyrrolidine Derivatives
- The compound can be utilized in the synthesis of pyrrolidine derivatives through nucleophilic substitution reactions. These derivatives are important for their biological activity and potential therapeutic uses.
- Case Study : A study demonstrated the successful synthesis of a pyrrolidine-based inhibitor for a specific enzyme using this boronic acid as a key intermediate.
Biological Applications
-
Pharmaceutical Development
- The compound has been investigated for its potential role as a pharmacological agent due to its ability to modulate biological pathways.
- Example : Research has shown that derivatives of this compound exhibit anti-inflammatory properties, making them candidates for treating conditions like arthritis.
-
Targeted Drug Delivery
- The incorporation of boronic acids into drug delivery systems can enhance the specificity and efficacy of therapeutic agents. This compound can be conjugated with various biomolecules to facilitate targeted delivery.
- Case Study : A formulation involving this boronic acid was tested for targeted delivery of anticancer agents, demonstrating improved tumor localization and reduced systemic toxicity.
Material Science Applications
-
Sensors and Detection Systems
- Boronic acids can form reversible covalent bonds with diols, making them useful in the development of sensors for detecting sugars and other biomolecules.
- Example : A sensor utilizing this compound was developed for glucose detection, showing high sensitivity and selectivity.
-
Polymer Chemistry
- This boronic acid can be used in the synthesis of functional polymers through polymerization techniques that involve boron chemistry.
- Case Study : Polymers synthesized with this compound exhibited enhanced mechanical properties and thermal stability, making them suitable for various industrial applications.
Comparison with Similar Compounds
Structural and Functional Group Variations
Compound A : (1-Tosyl-1H-pyrrolo[2,3-b]pyridin-2-yl)boronic Acid
- Structure : The 1-position is substituted with a tosyl (p-toluenesulfonyl) group instead of SEM.
- Molecular Formula : C₁₄H₁₃BN₂O₄S (MW: 316.15 g/mol) .
- Less steric bulk compared to SEM, which may enhance reactivity in cross-couplings. Tosyl deprotection requires stronger basic conditions (e.g., NaOH/EtOH), whereas SEM is removed under mild acids (e.g., HCl) .
Compound B : (1-Methyl-1H-pyrrolo[2,3-b]pyridin-6-yl)boronic Acid
- Structure : A methyl group protects the 1-position, with the boronic acid at the 6-position.
- Molecular Formula : C₈H₉BN₂O₂ (MW: 175.98 g/mol) .
- Key Differences :
Compound C : (1-(tert-Butoxycarbonyl)-1H-pyrrolo[2,3-c]pyridin-3-yl)boronic Acid
- Structure : Features a tert-butoxycarbonyl (Boc) group at the 1-position and a pyrrolo[2,3-c]pyridine isomer.
- Molecular Formula : C₁₂H₁₅BN₂O₄ (MW: 262.07 g/mol) .
- Key Differences :
Comparative Analysis of Key Properties
| Property | Target Compound | Compound A (Tosyl) | Compound B (Methyl) | Compound C (Boc) |
|---|---|---|---|---|
| Protecting Group | SEM (acid-labile) | Tosyl (base-sensitive) | Methyl (stable) | Boc (acid-sensitive) |
| Boronic Acid Position | 2-position | 2-position | 6-position | 3-position |
| Molecular Weight | ~350 g/mol (estimated) | 316.15 g/mol | 175.98 g/mol | 262.07 g/mol |
| Reactivity | Moderate steric hindrance | High electronic stabilization | Low steric hindrance | Moderate electronic effects |
| Deprotection | Mild acid (e.g., HCl) | Strong base (e.g., NaOH) | Not applicable | Acid (e.g., TFA) |
Preparation Methods
Synthesis of the Pyrrolo[2,3-b]pyridine Intermediate
The initial step involves synthesizing a pyrrolo[2,3-b]pyridine core with appropriate substituents. This can be achieved via cyclization reactions starting from suitably substituted heteroaryl precursors, often involving condensation reactions under acidic or basic conditions, or via metal-catalyzed cross-couplings.
Introduction of the SEM Protecting Group
The SEM group is introduced at the nitrogen atom or at a reactive position on the heterocycle. Based on literature, this is typically done via nucleophilic substitution using (2-(chloromethoxy)ethyl)trimethylsilane under inert atmosphere conditions, with sodium hydride (NaH) as a base in a polar aprotic solvent such as tetrahydrofuran (THF) and N,N-dimethylformamide (DMF).
- Sodium hydride (NaH) in THF/DMF at 0°C
- Addition of (2-(chloromethoxy)ethyl)trimethylsilane
- Stirring over 21 hours at room temperature
- Work-up involves aqueous extraction, organic washes, and purification via chromatography
Formation of the Boronic Acid Derivative
The key step involves lithiation at the 2-position of the pyrrolo[2,3-b]pyridine, followed by trapping with a boron source. The typical procedure includes:
- Directed lithiation using n-butyllithium (n-BuLi) or similar strong base at low temperature (−78°C)
- Addition of triisopropyl borate or similar boron reagent
- Hydrolysis of the boronate ester to yield the boronic acid
- Inert atmosphere (nitrogen or argon)
- Low temperature (−78°C)
- Reaction times ranging from 30 minutes to a few hours
- Hydrolysis with aqueous acid (e.g., hydrochloric acid) to obtain the free boronic acid
Specific Research Findings and Data
- Synthesis of the SEM-protected pyrrolo[2,3-b]pyridine has been reported with yields around 70-80%, using sodium hydride and chloromethylsilane derivatives, with reaction times exceeding 20 hours to ensure complete substitution.
- Lithiation and boronation are performed with n-BuLi at −78°C, followed by boron reagent addition, with yields typically around 60-75% for the boronic acid derivatives.
- The final deprotection of the SEM group can be achieved under mild acidic conditions, such as TFA treatment, which releases formaldehyde and yields the free boronic acid.
Data Table Summarizing the Preparation Methods
| Step | Reagents & Conditions | Yield | Remarks |
|---|---|---|---|
| Synthesis of pyrrolo[2,3-b]pyridine precursor | Cyclization or cross-coupling | — | Starting heterocycle formation |
| SEM group installation | Sodium hydride + (2-(chloromethoxy)ethyl)trimethylsilane in THF/DMF at 0°C, stir 21 h | 70-80% | Inert atmosphere, purification by chromatography |
| Lithiation at 2-position | n-Butyllithium at −78°C | — | Ensures regioselectivity |
| Boronic acid formation | Reaction with triisopropyl borate, hydrolysis | 60-75% | Low temperature, inert atmosphere |
| Deprotection of SEM | TFA treatment | Variable | Formaldehyde release, yields vary based on conditions |
Notes and Considerations
- Reaction Control: Strict temperature control during lithiation is critical to prevent side reactions.
- Purification: Chromatography is essential for isolating pure boronic acid derivatives.
- Side Products: Over-lithiation or incomplete deprotection can lead to impurities such as dimers or partially deprotected intermediates.
- Safety: Handling n-BuLi requires rigorous inert atmosphere techniques due to its pyrophoric nature.
Q & A
Q. What are the key synthetic routes for preparing (1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridin-2-yl)boronic acid?
The synthesis typically involves palladium-catalyzed cross-coupling reactions. A common approach starts with protecting the pyrrolo[2,3-b]pyridine core using a 2-(trimethylsilyl)ethoxymethyl (SEM) group to enhance stability during subsequent reactions . For example, SEM-protected intermediates undergo Suzuki-Miyaura couplings with boronic acids under conditions such as Pd(PPh₃)₄, K₂CO₃, and a toluene/EtOH/H₂O solvent system at 90–105°C . Optimization of reaction time and temperature is critical to achieving high yields (>90%) while minimizing deprotection.
Q. How is the SEM protecting group utilized to stabilize this compound during synthetic steps?
The SEM group acts as a moisture-sensitive protecting agent for nitrogen-containing heterocycles. Its stability under basic and mildly acidic conditions allows selective deprotection post-coupling reactions. For instance, SEM-protected intermediates are typically handled under inert atmospheres (e.g., argon or nitrogen) to prevent premature cleavage . Deprotection can be achieved using tetrabutylammonium fluoride (TBAF) in THF, followed by purification via column chromatography.
Q. What analytical techniques are recommended for characterizing this boronic acid derivative?
Key methods include:
- ¹H/¹³C NMR : To confirm the integrity of the SEM group and boronic acid moiety.
- HPLC-MS : For assessing purity (>97%) and detecting trace impurities, particularly residual palladium or SEM-related byproducts .
- FT-IR : To verify the presence of B-O bonds (~1340 cm⁻¹) and SEM-related Si-O-C stretches (~1100 cm⁻¹). Storage under inert conditions (-20°C, argon) is essential to prevent oxidation .
Advanced Research Questions
Q. What strategies optimize Suzuki-Miyaura cross-coupling efficiency with sterically hindered partners?
Steric hindrance from the SEM group and pyrrolo[2,3-b]pyridine core can reduce coupling efficiency. Solutions include:
Q. How should researchers address contradictions in HPLC purity data across batches?
Variability may arise from:
- Epimerization : The SEM group’s stereochemical sensitivity can lead to co-eluting epimers under standard HPLC conditions. Adjusting mobile phase pH (e.g., ammonium acetate buffer, pH 6.5) or column temperature improves resolution .
- Residual solvents : Ensure rigorous drying (lyophilization or high-vacuum) to eliminate traces of toluene or THF, which may interfere with retention times .
Q. What methods mitigate boronic acid oxidation during long-term storage?
- Store lyophilized samples under argon at -20°C with desiccants (e.g., molecular sieves) .
- Pre-formulate as a trifluoroborate salt to enhance oxidative stability while retaining reactivity in cross-couplings .
- Regularly validate stability via ¹¹B NMR to detect degradation (δ ~18 ppm for boroxines) .
Methodological Challenges
Q. How can researchers resolve low yields in multi-step syntheses involving this compound?
- Intermediate purification : Use flash chromatography after each step to remove byproducts (e.g., SEM-Cl adducts) .
- Inert handling : Schlenk line techniques prevent boronic acid hydrolysis during transfers .
- Scale-up adjustments : Replace NaH with safer bases (e.g., KHMDS) in SEM protection steps to improve reproducibility .
Q. What computational tools aid in predicting reactivity or regioselectivity for derivatization?
- DFT calculations : Model transition states to predict coupling regioselectivity at the pyrrolo[2,3-b]pyridine C-2 position .
- Molecular docking : Screen boronic acid interactions with biological targets (e.g., proteases) to prioritize synthetic targets .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
